ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate
CAS No.: 321574-30-5
Cat. No.: VC7665598
Molecular Formula: C13H8ClF3N4O2
Molecular Weight: 344.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321574-30-5 |
|---|---|
| Molecular Formula | C13H8ClF3N4O2 |
| Molecular Weight | 344.68 |
| IUPAC Name | ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-cyanopyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H8ClF3N4O2/c1-2-23-12(22)10-7(4-18)5-20-21(10)11-9(14)3-8(6-19-11)13(15,16)17/h3,5-6H,2H2,1H3 |
| Standard InChI Key | DTSDHXFVTXFENA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate has the molecular formula C₁₃H₈ClF₃N₄O₂ and a molecular weight of 344.68 g/mol . The compound’s IUPAC name reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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3-Chloro-5-(trifluoromethyl)pyridinyl group: A chlorinated pyridine derivative with a trifluoromethyl substituent at the 5-position.
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Cyano group (-CN): Positioned at the 4-position of the pyrazole ring.
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Ethyl carboxylate (-COOEt): Esterified at the 5-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 321574-30-5 | |
| Molecular Formula | C₁₃H₈ClF₃N₄O₂ | |
| Molecular Weight | 344.68 g/mol | |
| XLogP3-AA | 3.2 (estimated) |
Crystallographic Insights
Although no crystal structure data exists for this specific compound, related pyrazole-carboxylate esters exhibit planar pyrazole rings with substituents adopting distinct orientations. For example, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate displays a dihedral angle of 13.7° between the pyrazole and carboxylate planes, while its trifluoromethyl group deviates by up to 0.7 Å from the pyrazole plane . Such conformational flexibility may influence binding interactions in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and 1,3-diketones or β-keto esters, followed by functionalization. For ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate, a plausible route includes:
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Formation of the pyrazole ring: Reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with a β-keto ester under acidic conditions.
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Cyano group introduction: Nitrosation followed by dehydration or substitution using cyanating agents like CuCN.
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Esterification: Protection of the carboxylic acid as an ethyl ester .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine + β-keto ester, HCl, reflux | 60–75% |
| Cyanation | NaNO₂/HCl, then CuCN | 40–55% |
| Esterification | Ethanol, H₂SO₄, 80°C | 85–90% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR would reveal signals for the ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), pyridinyl protons (δ 7.5–8.5 ppm), and pyrazole protons (δ 6.5–7.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 344.68 (M⁺) with fragments corresponding to the loss of COOEt (-73 Da) and Cl/CF₃ groups .
Biological Activities and Mechanistic Insights
Table 3: Comparative Inhibitory Activities of Pyrazole Analogs
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 8l (Pyrazole-phthalazine) | 13.66 | Yeast α-glucosidase |
| Acarbose | 720.18 | Yeast α-glucosidase |
| Compound A (Pyrazole) | 38.9 | Human α-glucosidase |
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
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3-Chloro-5-(trifluoromethyl)pyridinyl: The chloro and trifluoromethyl groups synergistically increase steric bulk and electron-deficient character, favoring interactions with aromatic residues in enzyme active sites .
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4-Cyano group: Stabilizes the pyrazole ring’s tautomeric form and participates in dipole-dipole interactions.
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Ethyl carboxylate: Balances hydrophilicity for solubility while allowing prodrug modifications via ester hydrolysis .
Comparative Analysis with Analogues
Replacing the pyridinyl group with phenyl (as in CID 1486352) reduces α-glucosidase inhibition by 3-fold, highlighting the importance of the heteroaromatic system . Similarly, substituting -CF₃ with -NO₂ (as in ) alters conformational flexibility, affecting binding kinetics .
Future Directions and Research Opportunities
In Silico Optimization
Molecular dynamics simulations could predict binding modes against α-glucosidase, guiding substitutions at the 1- and 5-positions. For example, replacing ethyl with a bulkier ester (e.g., tert-butyl) might improve hydrophobic interactions .
In Vivo Studies
Despite promising in vitro profiles, pyrazole derivatives often face challenges in bioavailability. Nanoformulations or pro-drug strategies (e.g., replacing -COOEt with -COOH) could enhance pharmacokinetics.
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